molecular formula C7H7ClO2S B15241586 2-(3-Chlorothiophen-2-yl)propanoic acid

2-(3-Chlorothiophen-2-yl)propanoic acid

Cat. No.: B15241586
M. Wt: 190.65 g/mol
InChI Key: ZQIKCHDLNPODLK-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorinated thiophene ring attached to a propanoic acid moiety. It has the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the chlorination of thiophene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorothiophen-3-yl)propanoic acid
  • 3-(5-Chlorothiophen-2-yl)propanoic acid
  • 2-(4-Chlorothiophen-3-yl)propanoic acid

Comparison

2-(3-Chlorothiophen-2-yl)propanoic acid is unique due to the specific position of the chlorine atom on the thiophene ring. This positional isomerism can lead to differences in reactivity, biological activity, and physical properties. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets .

Properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7ClO2S/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10)

InChI Key

ZQIKCHDLNPODLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CS1)Cl)C(=O)O

Origin of Product

United States

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